Direct Black 3 free acid
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Overview
Description
Direct Black 3 free acid is a synthetic azo dye with the molecular formula C26H19N5O4S and a molecular weight of 497.53 g/mol . It is known for its intense black color and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics.
Preparation Methods
The synthesis of Direct Black 3 free acid involves several steps, including diazotization and coupling reactions. The general synthetic route can be summarized as follows:
Diazotization Reaction: This involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye.
Industrial production methods typically involve the use of large-scale reactors where these reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Direct Black 3 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Direct Black 3 free acid has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is used in staining biological tissues for microscopic examination.
Industry: Apart from textile dyeing, it is used in the paper and leather industries.
Mechanism of Action
The mechanism of action of Direct Black 3 free acid involves its interaction with various molecular targets. The azo bonds in the compound can undergo reduction to form aromatic amines, which can then interact with cellular components. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
- Direct Black 38 free acid
- Direct Black 19
Properties
CAS No. |
224790-31-2 |
---|---|
Molecular Formula |
C26H19N5O4S |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
6-amino-4-hydroxy-3-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C26H19N5O4S/c27-17-11-10-16-14-24(36(33,34)35)25(26(32)21(16)15-17)31-30-23-13-12-22(19-8-4-5-9-20(19)23)29-28-18-6-2-1-3-7-18/h1-15,32H,27H2,(H,33,34,35) |
InChI Key |
NQZIRZFUIYEPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C5C=CC(=CC5=C4O)N)S(=O)(=O)O |
Origin of Product |
United States |
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